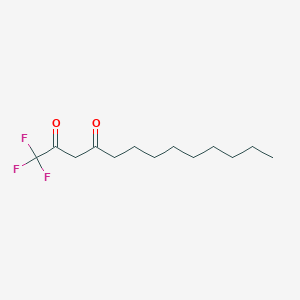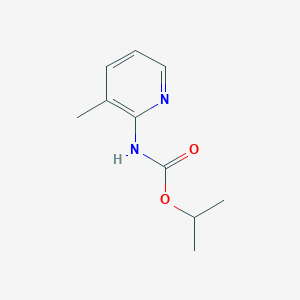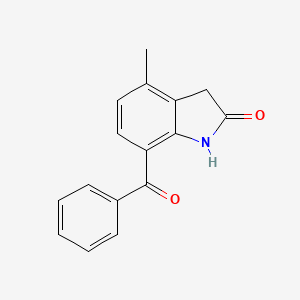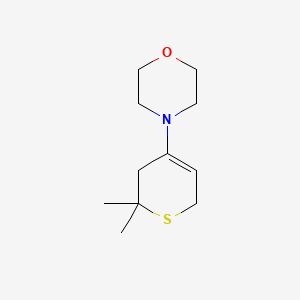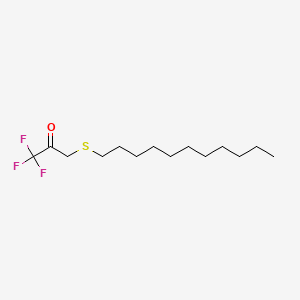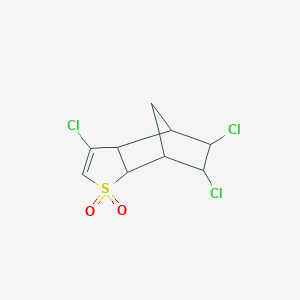
3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide is an organic compound known for its unique structure and properties It belongs to the class of trichlorinated benzothiophenes and is characterized by the presence of three chlorine atoms and a hexahydro-4,7-methano-1-benzothiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable benzothiophene derivative under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride, and a catalyst to facilitate the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s biological activity is of interest for the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an active ingredient in drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triclopyr: An organic compound in the pyridine group used as a systemic foliar herbicide and fungicide.
Clopyralid: Another herbicide that targets broadleaf weeds and is often used in combination with other herbicides.
Uniqueness
3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide stands out due to its unique structural features and the presence of a benzothiophene core, which imparts distinct chemical and biological properties
Propriétés
| 92706-89-3 | |
Formule moléculaire |
C9H9Cl3O2S |
Poids moléculaire |
287.6 g/mol |
Nom IUPAC |
5,8,9-trichloro-3λ6-thiatricyclo[5.2.1.02,6]dec-4-ene 3,3-dioxide |
InChI |
InChI=1S/C9H9Cl3O2S/c10-5-2-15(13,14)9-4-1-3(6(5)9)7(11)8(4)12/h2-4,6-9H,1H2 |
Clé InChI |
MBOPNWAAYPOCQU-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3C(C1C(C2Cl)Cl)S(=O)(=O)C=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)


